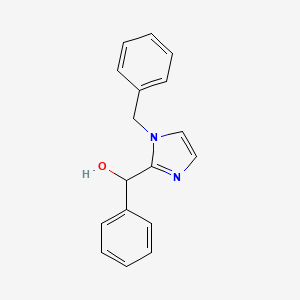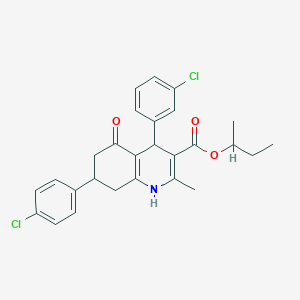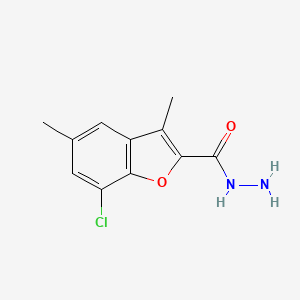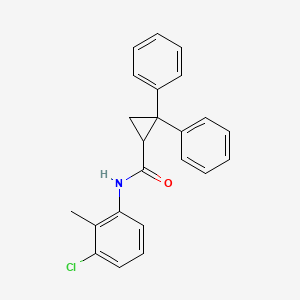
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol, also known as BIM, is a chemical compound that has been widely studied for its potential applications in various fields. BIM is a heterocyclic compound that contains an imidazole ring and a benzyl group attached to a phenylmethanol moiety.
科学的研究の応用
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. This compound has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been studied for its potential as a drug candidate for the treatment of anxiety and depression.
作用機序
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation, as well as the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One advantage of using (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol in lab experiments is its relatively low toxicity compared to other compounds that have similar biological activities. This compound has also been shown to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on (1-benzyl-1H-imidazol-2-yl)(phenyl)methanol, including the development of more potent and selective analogs, the elucidation of its mechanism of action, and the exploration of its potential as a drug candidate for various diseases. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in various experimental settings. Finally, the potential use of this compound as a diagnostic tool for various diseases should also be explored.
合成法
(1-benzyl-1H-imidazol-2-yl)(phenyl)methanol can be synthesized using a variety of methods, including the reaction of benzylamine with 2-bromoacetophenone followed by cyclization with ammonium acetate, or the reaction of benzylamine with 2-bromoacetophenone followed by reduction with sodium borohydride. Other methods include the reaction of benzylamine with 2-chloroacetophenone followed by cyclization with ammonium acetate, or the reaction of benzylamine with 2-chloroacetophenone followed by reduction with sodium borohydride.
特性
IUPAC Name |
(1-benzylimidazol-2-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-16(15-9-5-2-6-10-15)17-18-11-12-19(17)13-14-7-3-1-4-8-14/h1-12,16,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAUAFNFEXPEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)


![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)

